molecular formula C11H16BrNO2S B1393156 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide CAS No. 1020252-94-1

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Cat. No.: B1393156
CAS No.: 1020252-94-1
M. Wt: 306.22 g/mol
InChI Key: KOCFFNDIHRUPFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO2S. It is a derivative of benzenesulfonamide, featuring a bromine atom at the 3-position and a methyl group at the 5-position on the benzene ring, along with two ethyl groups attached to the nitrogen atom. This compound is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide typically involves the bromination of N,N-diethyl-5-methylbenzenesulfonamide. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of benzenesulfonic acids or sulfonyl chlorides.

    Reduction: Formation of N,N-diethyl-3-bromo-5-methylbenzylamine.

Scientific Research Applications

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The bromine atom and sulfonamide group play crucial roles in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl 3-bromo-4-methylbenzenesulfonamide
  • N-Methyl 3-bromo-5-methylbenzenesulfonamide
  • N-Ethyl 3-bromo-5-methylbenzenesulfonamide

Uniqueness

3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, along with the diethyl substitution on the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-bromo-N,N-diethyl-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)11-7-9(3)6-10(12)8-11/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCFFNDIHRUPFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674353
Record name 3-Bromo-N,N-diethyl-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-94-1
Record name 3-Bromo-N,N-diethyl-5-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-Bromo-N,N-diethyl-5-methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.